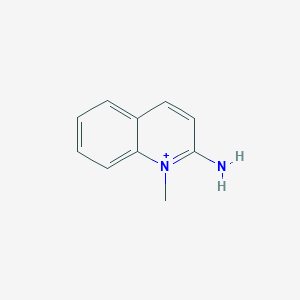

2-Amino-1-methylquinolinium

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N2+ |

|---|---|

Molecular Weight |

159.21g/mol |

IUPAC Name |

1-methylquinolin-1-ium-2-amine |

InChI |

InChI=1S/C10H10N2/c1-12-9-5-3-2-4-8(9)6-7-10(12)11/h2-7,11H,1H3/p+1 |

InChI Key |

GWKMDFXFYQEQFE-UHFFFAOYSA-O |

SMILES |

C[N+]1=C(C=CC2=CC=CC=C21)N |

Canonical SMILES |

C[N+]1=C(C=CC2=CC=CC=C21)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 2-Amino-1-methylquinolinium Salts

The direct synthesis of this compound salts can be approached through several methodologies. One common method involves the quaternization of a pre-existing aminoquinoline. For instance, the reaction of an aminoquinoline with an alkylating agent like methyl iodide can yield the corresponding 1-methylquinolinium (B1204318) iodide salt.

Another strategy involves the amination of a quaternized quinoline (B57606). This two-step process begins with the conversion of quinoline to a quaternary ammonium (B1175870) salt, such as 1-methylquinolinium iodide, by reacting it with methyl iodide. The subsequent step involves the reaction of this intermediate with an aminating agent like chloramine (B81541) in the presence of a base to introduce the amino group at the desired position.

Furthermore, N-alkylquinolinium salts can undergo cleavage under specific conditions to yield 2-aminobenzaldehyde (B1207257) derivatives. arkat-usa.org For example, treatment of N-methylquinolinium salts with alkaline hydrogen peroxide can lead to ring opening, providing access to N-methyl-2-aminobenzaldehydes in good yields. arkat-usa.org This reaction proceeds through a 'pseudo base' intermediate which is in equilibrium with a 2-aminocinnamaldehyde, followed by epoxidation and oxidative degradation. arkat-usa.org

Precursor Chemistry and Intermediate Generation

The synthesis of this compound derivatives often relies on the strategic use of precursors and the generation of key intermediates. A versatile precursor is 2-chloroquinoline (B121035), which can be methylated to form 2-chloro-1-methylquinolinium salts. researchgate.net This intermediate is highly reactive and serves as a valuable building block for further transformations.

For instance, 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) can be synthesized by reacting 2-chloroquinoline with trimethyloxonium (B1219515) tetrafluoroborate. researchgate.net This intermediate is then readily converted to other derivatives. Stirring 2-chloro-1-methylquinolinium tetrafluoroborate in methanol, for example, leads to a quantitative and facile conversion to 2-methoxy-1-methylquinolinium tetrafluoroborate. researchgate.net

Another important class of precursors are 2-aminobenzaldehydes. These compounds are key intermediates in the Friedländer synthesis, a widely used method for constructing quinoline rings through base-catalyzed condensation with aldehydes and ketones. arkat-usa.org The synthesis of 2-aminobenzaldehydes themselves can be challenging, often involving multiple steps and yielding moderate results. arkat-usa.org However, their availability is crucial for building the quinoline core structure that can be subsequently aminated and methylated.

Strategies for Derivatization and Functional Group Introduction

The modification of the this compound scaffold is crucial for tuning its properties for various applications. Several strategies have been developed for introducing different functional groups.

Halogenation and Subsequent Nucleophilic Substitution (e.g., 2-chloro-1-methylquinolinium as an intermediate or reagent)

Halogenated quinolinium salts, particularly 2-chloro-1-methylquinolinium derivatives, are highly effective intermediates for introducing a variety of functional groups via nucleophilic aromatic substitution (SNAr). biosynth.comtandfonline.comlibretexts.org The electron-withdrawing nature of the quaternized nitrogen atom activates the C2 position, making it susceptible to attack by nucleophiles.

2-Chloro-1-methylquinolinium tetrafluoroborate, for example, reacts readily with various nucleophiles. biosynth.comtandfonline.com It has been utilized as a derivatization reagent for thiols in liquid chromatography, where it reacts instantaneously with hydrophilic thiols in water under mild conditions to form stable 2-S-quinolinium derivatives. researchgate.nettandfonline.com This reactivity also extends to other nucleophiles, such as nitrogen and sulfur nucleophiles, demonstrating its utility as a versatile synthetic intermediate. acs.org The kinetics of these nucleophilic aromatic substitution reactions have been investigated, highlighting the high reactivity of intermediates like 7-fluoro-1-methylquinolinium iodide towards nitrogen and sulfur nucleophiles. acs.org

The general mechanism for nucleophilic aromatic substitution on activated aryl halides involves a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step. In the second step, the leaving group (the halide ion) is eliminated, restoring the aromatic system. libretexts.org

Synthesis of N-methylated Aminoquinolinium Derivatives

The synthesis of N-methylated aminoquinolinium derivatives can be achieved through various methods, often involving multi-step sequences. acs.org One approach involves the direct methylation of an amino group on the quinoline ring. acs.org However, this can sometimes be challenging.

A more robust route involves the synthesis of an N-methylated side chain which is then fused to the quinoline core. acs.org For example, a multi-step synthesis can be employed to create N-methylated secondary amines from carbamate-protected amino acid amides. nih.gov These N-methylated side chains can then be attached to a 4-chloroquinoline (B167314) nucleus using a microwave-assisted strategy. acs.orgnih.gov

Other N-methylation techniques include the use of dimethyl sulfate (B86663) in the presence of sodium hydride, or reductive amination. nih.gov The choice of method often depends on the specific substrate and desired outcome. For instance, N-methylation of peptides has been shown to modulate their biological activity and pharmacokinetic properties. nih.gov

Investigation of Stereochemical Control in Synthesis

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of chiral molecules with specific biological activities. In the context of this compound related structures, achieving stereochemical control often involves the use of chiral auxiliaries or asymmetric catalytic methods.

For example, the synthesis of chiral 1,2-amino alcohol-containing compounds can be achieved with high enantioselectivity using ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines. nih.govnih.gov This method has been successfully applied to the synthesis of various drug molecules. nih.gov

Another approach involves the use of a recyclable chiral auxiliary to direct the stereochemical outcome of a reaction. For instance, a method has been developed for the large-scale asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid which employs a Ni(II) complex with a glycine (B1666218) Schiff base derived from a recyclable chiral auxiliary. mdpi.com Alkylation of this complex followed by disassembly yields the desired enantiomerically pure amino acid. mdpi.com The use of chiral auxiliaries derived from 1,2-amino alcohols is a well-established strategy in asymmetric synthesis. nih.govwiley-vch.de

Furthermore, stereoselective palladium-catalyzed β-functionalizations of N-methylated amino acids have been achieved using an 8-aminoquinoline (B160924) (AQ) directing group. nih.govacs.org This method allows for the introduction of various side chains with good stereocontrol. nih.govacs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of chemical compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a comprehensive picture of the atomic connectivity and chemical environment within the 2-Amino-1-methylquinolinium cation can be obtained.

Proton and Carbon-13 NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide valuable information about the chemical environment of individual atoms within a molecule. libretexts.org The chemical shifts (δ) are influenced by the electron density around the nucleus, with lower field (higher ppm) shifts generally indicating a more deshielded environment. ucl.ac.uk

In the context of this compound, the positive charge on the nitrogen atom significantly influences the chemical shifts of the neighboring protons and carbons. For instance, in a related compound, 5-amino-1-methylquinolinium, the protons on the quinolinium ring appear at lower fields due to the electron-withdrawing effect of the quaternary nitrogen. The methyl group attached to the nitrogen typically shows a singlet in the ¹H NMR spectrum. rsc.org The amino group protons can sometimes be broad and their chemical shift can be solvent-dependent. ucl.ac.uk

The ¹³C NMR spectrum provides complementary information. The carbons of the quinolinium ring are deshielded and appear at lower fields. rsc.orgresearchgate.net The chemical shift of the methyl carbon attached to the nitrogen is also a characteristic feature. The position of the amino group on the quinoline (B57606) ring will significantly affect the chemical shifts of the aromatic carbons due to its electron-donating nature through resonance. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Aminoquinolinium Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

| Aromatic Protons | 6.5 - 9.0 | m, d, t, s | The exact shifts and coupling patterns depend on the substitution pattern. Protons closer to the N+ are more deshielded. rsc.org |

| N-Methyl Protons | ~3.7 - 4.3 | s | A singlet peak characteristic of the methyl group attached to the nitrogen. rsc.org |

| Amino Protons | Variable | br s | Chemical shift and appearance can vary with solvent and concentration due to hydrogen bonding and exchange. ucl.ac.uk |

| Aromatic Carbons | 110 - 155 | Carbons in the quinolinium ring, with those closer to the N+ and the amino group showing distinct shifts. researchgate.netmdpi.com | |

| N-Methyl Carbon | ~35 - 45 | The chemical shift of the methyl carbon attached to the quaternary nitrogen. researchgate.net |

Note: The data presented is a generalized representation based on typical values for related aminoquinolinium compounds. Actual values for this compound may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between atoms. creative-proteomics.com

A COSY spectrum reveals proton-proton (¹H-¹H) coupling relationships. researchgate.netcam.ac.uk Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of adjacent protons on the quinoline ring, helping to assign the signals from the complex aromatic region. chemrxiv.org

An HSQC experiment correlates the chemical shifts of protons directly bonded to carbons. researchgate.net This technique would definitively link the proton signals to their corresponding carbon signals in the this compound structure, providing unambiguous assignment of the ¹³C NMR spectrum.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides insights into the functional groups and bonding within a molecule by probing its vibrational modes. nih.govwikipedia.org

Identification of Characteristic Vibrational Modes

The FT-IR and Raman spectra of this compound would be characterized by several key vibrational modes. researchgate.net

N-H Stretching: The amino group (NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically appearing in the region of 3250-3400 cm⁻¹. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. libretexts.org

C=C and C=N Stretching: The stretching vibrations of the quinoline ring system would result in a series of bands in the 1400-1650 cm⁻¹ region. researchgate.net

N-H Bending: The in-plane bending (scissoring) vibration of the amino group typically occurs in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the 1250-1335 cm⁻¹ region. orgchemboulder.com

Table 2: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch (asymmetric & symmetric) | 3250 - 3400 | FT-IR, Raman |

| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | < 3000 | FT-IR, Raman |

| C=C and C=N Ring Stretch | 1400 - 1650 | FT-IR, Raman |

| N-H Bend | 1580 - 1650 | FT-IR |

| C-N Stretch | 1250 - 1335 | FT-IR, Raman |

Analysis of Hydrogen Bonding and Intermolecular Interactions

The presence of the amino group allows this compound to participate in hydrogen bonding. nih.govstanford.edu This can be observed in the FT-IR spectrum by a broadening and a shift to lower frequency of the N-H stretching bands. mdpi.com The extent of this shifting and broadening can provide information about the strength and nature of the hydrogen bonding interactions, both in the solid state and in solution. researchgate.net Intermolecular interactions, such as π-π stacking between the quinolinium rings, can also influence the vibrational spectra. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides information about the electronic transitions within a molecule. uba.aruobabylon.edu.iq

The UV-Visible absorption spectrum of this compound is expected to show characteristic bands corresponding to π → π* transitions within the quinolinium aromatic system. uleth.camsu.edu The position and intensity of these bands can be influenced by the solvent polarity. rsc.org

Many quinolinium derivatives are known to be fluorescent. dtic.milnih.gov Upon excitation at an appropriate wavelength, this compound would likely exhibit fluorescence, emitting light at a longer wavelength than it absorbs. The fluorescence properties, including the emission maximum and quantum yield, are often sensitive to the molecular environment. nih.govacs.org For instance, the fluorescence of 7-amino-1-methylquinolinium-based probes is highly dependent on pH. nih.govacs.org The study of these properties can reveal details about the excited state of the molecule.

Table 3: Anticipated Electronic Spectroscopy Data for this compound

| Spectroscopy | Parameter | Expected Range | Notes |

| UV-Visible Absorption | λmax (nm) | 280 - 350 | Corresponds to π → π* transitions. The exact maximum can be solvent dependent. dtic.mil |

| Fluorescence Emission | λem (nm) | > 350 | The emission wavelength is longer than the excitation wavelength (Stokes shift). dtic.mil |

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The ultraviolet-visible (UV-Vis) absorption characteristics of this compound derivatives are influenced by their molecular structure and the surrounding solvent environment. The absorption spectra typically exhibit bands corresponding to π-π* transitions within the quinolinium ring system. For instance, in derivatives of 2-methylquinolinium, characteristic peaks corresponding to π-π* and charge transfer transitions have been observed. researchgate.net The solvent can also play a role in the absorption characteristics. For example, some quinolizinium (B1208727) derivatives show absorption maxima that shift with solvent polarity. beilstein-journals.org

Changes in the chemical structure, such as the introduction of different substituents, can significantly alter the UV-Vis absorption profile. For example, the presence of an aromatic component in phenylalanine gives rise to absorption around 250 nm. jlps.gr.jp Similarly, the strong extinction of purine (B94841) and pyrimidine (B1678525) bases in nucleic acids contributes to their absorption at around 260 nm. uleth.ca In the case of 7-methylquinolinium halobismuthates, the anionic composition influences their optical band gaps, which were studied using diffuse reflectance spectroscopy. researchgate.net

The molar absorptivity (ε) is a key parameter derived from UV-Vis spectroscopy, indicating the strength of light absorption at a particular wavelength. Molar absorptivities can be very high for strongly absorbing chromophores, often exceeding 10,000 L·mol⁻¹·cm⁻¹. msu.edu

Table 1: UV-Vis Absorption Data for Selected Quinolinium Derivatives

| Compound/Condition | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent | Reference |

| 2-methylquinolinium picrate (B76445) | Not specified | Not specified | Methanol | researchgate.net |

| 3-arylnaphtho[1,2-b]quinolizinium derivatives | Varies | Low in H₂O | Various | beilstein-journals.org |

| Phenylalanine | ~250 | Not specified | Not specified | jlps.gr.jp |

| Tryptophan | 280 | 5,700 | Not specified | uleth.ca |

| Tyrosine | 274 | 1,300 | Not specified | uleth.ca |

Fluorescence Spectroscopy: Quantum Yields, Lifetimes, and Solvatochromism

This compound and its derivatives often exhibit interesting fluorescence properties, including high fluorescence quantum yields and long fluorescence lifetimes, making them suitable for various applications, including as fluorescent probes. nih.govacs.org The 1-methyl-7-amino-quinolinium fluorophore, for example, is noted for its high fluorescence quantum yield (in the range of 0.7–0.8) and long fluorescence lifetimes (12–13 ns). nih.govacs.org

Quantum Yields and Lifetimes: The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, while the fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For 7-amino-1-methyl quinolinium-based pH probes, at low pH, the fluorescence quantum yields are around 0.6-0.8 with lifetimes in the 12-13 ns range. acs.org However, these values can be significantly affected by the molecular structure and environment. For instance, deprotonation of a receptor attached to the fluorophore can lead to quenching, resulting in a decrease in both quantum yield and lifetime. nih.govacs.org

Solvatochromism: Many quinolinium derivatives exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent. This phenomenon is often attributed to a change in the dipole moment of the molecule upon excitation. For some cationic biaryl derivatives of quinolizinium, the emission energy decreases with increasing solvent polarity, indicating a charge shift in the excited state. beilstein-journals.org

Table 2: Fluorescence Data for Selected Quinolinium Derivatives

| Compound | Quantum Yield (ΦF) | Lifetime (τ) (ns) | Conditions | Reference |

| 1-methyl-7-amino-quinolinium | 0.7 - 0.8 | 12 - 13 | Water | nih.govacs.org |

| 7-amino-1-methyl quinolinium-based pH probe (low pH) | 0.6 - 0.8 | 12 - 13 | Low pH | acs.org |

| 7-amino-1-methyl quinolinium-based pH probe (deprotonated) | Decreased | 3.5 | Deprotonated | nih.gov |

| Phenanthrenyl-substituted quinolizinium derivative | 0.34 | Not specified | 2-PrOH and 1-BuOH | beilstein-journals.org |

Photophysical Mechanisms (e.g., Photoinduced Electron Transfer (PET))

Photoinduced electron transfer (PET) is a key photophysical mechanism that can influence the fluorescence properties of this compound derivatives. nih.govacs.orgpku.edu.cn PET involves the transfer of an electron from a donor moiety to an acceptor moiety within the same molecule or between different molecules, following light absorption. nih.gov This process can lead to fluorescence quenching, where the excited state is deactivated non-radiatively.

In the context of 7-amino-1-methyl quinolinium-based fluorescent probes, a spacer-receptor moiety is often attached to the fluorophore. nih.govacs.org At low pH, the receptor is protonated, and the probe is highly fluorescent. Upon an increase in pH, the receptor is deprotonated, and it can act as an electron donor, leading to PET to the excited quinolinium core (the acceptor). This PET process quenches the fluorescence. nih.govacs.org The efficiency of this quenching is dependent on factors such as the distance between the donor and acceptor, which is controlled by the length of the spacer. acs.org

The PET mechanism can be modulated by external factors, such as the oxidation state of a recognition moiety, leading to an "on-off" fluorescence response. pku.edu.cn The study of PET mechanisms is crucial for the design of fluorescent probes and other photoactive materials.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov This method has been employed to elucidate the solid-state structures of various quinolinium derivatives, providing valuable insights into their molecular conformation, crystal packing, and intermolecular interactions. researchgate.netresearchgate.netresearchgate.net The process involves exposing a single crystal to an X-ray beam and analyzing the resulting diffraction pattern to calculate an electron density map, from which the atomic positions can be determined. nih.gov

For example, the crystal structure of (E)-2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide sesquihydrate was determined by single-crystal X-ray diffraction, revealing that the cation exists in the E configuration and is not planar. researchgate.net The analysis also showed that the compound crystallized in a centrosymmetric space group, which precludes second-order nonlinear optical properties. researchgate.net In cases where single crystals are not available, powder X-ray diffraction data, sometimes in conjunction with other techniques like solid-state NMR and DFT calculations, can be used for structure determination. rsc.org

Crystal Packing and Supramolecular Assemblies

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions that lead to the formation of supramolecular assemblies. rsc.orgnih.gov In the solid state of this compound salts, these assemblies are often intricate three-dimensional networks stabilized by a combination of non-covalent interactions. rsc.org

Analysis of Non-Covalent Interactions (e.g., C-H...O, C-H...π, Anion-π)

C-H···O and C-H···π Interactions: C-H···O hydrogen bonds are frequently observed in the crystal structures of organic salts. nih.gov C-H···π interactions, where a C-H bond interacts with the electron-rich π-system of an aromatic ring, are also a common feature and play a significant role in molecular recognition and crystal packing. researchgate.net These interactions have been identified as important factors in determining the relative stability of diastereomeric salts. researchgate.net In some structures, C-H···π interactions can connect adjacent molecules to form extended networks. sciensage.info

Anion-π Interactions: Anion-π interactions involve an attractive force between an anion and an electron-deficient aromatic ring. sciensage.info These interactions have gained increasing attention in supramolecular chemistry as a tool for anion recognition and the construction of novel supramolecular architectures. sciensage.info The electron-deficient nature of the quinolinium ring makes it a suitable candidate for engaging in anion-π interactions. sciensage.info The strength of these interactions can be influenced by the nature of both the anion and the aromatic system.

The interplay of these various non-covalent interactions, including hydrogen bonding, π-π stacking, C-H···π, and anion-π interactions, is a key aspect of the crystal engineering of this compound-based materials. rsc.orgsciensage.info

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is a valuable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. msu.edusavemyexams.com

When a molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact, which results in the formation of a molecular ion (M⁺). savemyexams.com The peak corresponding to this ion in the mass spectrum provides the molecular mass of the compound. For compounds containing nitrogen, the molecular ion peak will have an odd m/z value. libretexts.org

In addition to the molecular ion, fragmentation of the molecule occurs, leading to the formation of smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. msu.edulibretexts.org For example, in aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) is a dominant fragmentation pathway. libretexts.org Aromatic compounds often show strong molecular ion peaks due to the stability of the aromatic ring. libretexts.org

In the context of this compound, mass spectrometry can confirm the molecular mass. For example, the molecular weight of this compound iodide is 286.11 g/mol . chemicalbook.com Analysis of the fragmentation pattern can provide further structural confirmation. For instance, the loss of a methyl group (CH₃) would result in a fragment with an m/z value 15 units less than the molecular ion. youtube.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools for investigating the electronic structure and properties of molecules from first principles. acs.orgresearchgate.net These methods are frequently used to study quinolinium-based compounds, providing accurate descriptions of their molecular features. acs.orgresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For 2-Amino-1-methylquinolinium and its derivatives, methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly employed to calculate the optimized molecular geometry, including bond lengths and angles. tandfonline.com The correlation between calculated and experimental parameters from X-ray diffraction often shows excellent agreement. tandfonline.com

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. researchgate.net This is particularly important for flexible molecules. While the quinolinium core is rigid, the orientation of the amino group and its interaction with the methyl group and the ring system are subject to conformational effects. fccc.edu Theoretical calculations can identify the most stable conformer by comparing the energies of different rotational isomers. ethz.ch For instance, in related systems, the choice of conformer can be influenced by subtle steric and electronic interactions within the molecule. ethz.ch

Interactive Table: Representative Geometric Parameters for a Quinolinium Core Note: This data is representative of a substituted quinolinium system and may not correspond exactly to this compound. The values are used to illustrate typical outputs of geometry optimization studies.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

| Bond Length | C2 | N1 | ~1.37 Å | |

| Bond Length | N1 | C9 | ~1.39 Å | |

| Bond Length | C2 | C3 | ~1.38 Å | |

| Bond Angle | C2 | N1 | C9 | ~120° |

| Bond Angle | N1 | C2 | C3 | ~121° |

| Dihedral Angle | C3 | C2 | N1 | C9 |

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO), Charge Distribution

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. tandfonline.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller gap generally implies higher reactivity. wuxiapptec.com

For quinolinium derivatives, the HOMO and LUMO are typically delocalized π-orbitals spread across the aromatic ring system. physchemres.org The presence of the amino group (an electron-donating group) and the positively charged nitrogen atom significantly influences the energies and distribution of these orbitals. DFT calculations are widely used to determine these orbital energies and visualize their spatial distribution. irjweb.comphyschemres.org

Mulliken charge distribution analysis, also derived from these calculations, provides insight into the partial charges on each atom, highlighting electrophilic and nucleophilic sites within the molecule. This is critical for understanding intermolecular interactions and reaction mechanisms. physchemres.org

Interactive Table: Calculated Electronic Properties for a Quinolinium Derivative Note: Values are illustrative and depend on the specific derivative and computational method.

| Property | Value | Unit |

| HOMO Energy | -6.3 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap (ΔE) | 4.5 | eV |

| Electronegativity (χ) | 4.05 | eV |

| Chemical Hardness (η) | 2.25 | eV |

Prediction of Spectroscopic Parameters (Vibrational Frequencies, Electronic Transitions)

Theoretical calculations can accurately predict various spectroscopic properties. The calculation of harmonic vibrational frequencies using DFT helps in the assignment of experimental infrared (IR) and Raman spectra. researchgate.netnist.gov Comparing the calculated vibrational modes with experimental data confirms the molecular structure and provides a detailed understanding of the molecule's vibrational dynamics. researchgate.netnih.gov

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. tandfonline.com These calculations can explain the origin of observed absorption bands, often attributing them to π→π* transitions within the quinolinium ring. For related styryl-quinolinium dyes, TD-DFT has been used to understand intramolecular charge-transfer (ICT) transitions. nih.gov

Semi-Empirical Methods and Molecular Mechanics

While DFT and ab initio methods provide high accuracy, their computational cost can be prohibitive for very large systems or long simulations. scielo.br Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), offer a faster alternative by simplifying the underlying quantum mechanical equations and using parameters derived from experimental data. uni-muenchen.denumberanalytics.comwikipedia.orgucsb.edu These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de The RM1 model is a re-parameterized version of AM1 that often yields more accurate results for properties like enthalpies of formation and geometries. scielo.brscielo.br Semi-empirical methods have been successfully used to optimize geometries and calculate electronic properties for a variety of organic compounds, including quinolinium derivatives. scielo.brnumberanalytics.com

Molecular mechanics (MM) methods eschew quantum mechanics entirely, treating molecules as a collection of atoms held together by springs. The energy of the system is calculated using a classical force field. MM is extremely fast and is the primary method for conformational analysis of large biomolecules and for molecular dynamics simulations. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations compute the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of molecular motion and interactions. aps.orguinjkt.ac.id MD simulations are invaluable for studying the dynamic behavior of this compound in different environments, such as in solution or bound to a biological target like an enzyme. frontiersin.orgnih.gov

These simulations can reveal how the molecule interacts with solvent molecules, its conformational flexibility over time, and the stability of its complexes with other molecules. nih.gov For example, MD simulations of related quinolinium-based inhibitors bound to enzymes have been used to assess the stability of the protein-ligand complex and analyze the specific intermolecular interactions that contribute to binding affinity. dtic.mil

Theoretical Insights into Intermolecular Interactions and Charge Transfer

Understanding intermolecular interactions is key to explaining the behavior of molecules in condensed phases and biological systems. Theoretical methods can quantify non-covalent interactions such as hydrogen bonds, π-π stacking, and cation-π interactions, all of which are relevant for this compound. The amino group can act as a hydrogen bond donor, while the quinolinium ring can participate in both π-π stacking and cation-π interactions. dtic.milresearchgate.net

Computational studies on related systems have investigated charge-transfer phenomena. nih.govresearchgate.netresearchgate.net Intramolecular charge transfer (ICT) is a key feature of many functional dyes based on the quinolinium scaffold. nih.gov Theoretical calculations can model the electronic transition from the ground state to a charge-transfer excited state, providing insights into the photophysical properties of these molecules. nih.gov

Chemical Reactivity and Reaction Mechanisms

Proton-Deuterium Exchange Kinetics and Mechanisms

The kinetics and mechanisms of hydrogen-deuterium (H-D) exchange for quinolinium compounds provide insight into the reactivity of specific protons within the molecule. wikipedia.org This process involves the replacement of a covalently bonded hydrogen atom with a deuterium (B1214612) atom from a deuterium source, such as deuterated water (D₂O). wikipedia.org The rate of this exchange is influenced by factors like the stability of the molecular structure and the accessibility of the hydrogen atom to the solvent. spectralysbiotech.com

In studies on methyl-substituted N-amino-quinolinium ions, the H-D exchange was observed at specific positions under controlled conditions. clockss.org Research conducted in phosphate-buffered D₂O solvents at temperatures below 90°C and pD values ranging from 3.4 to 11.7 showed that only the ring α-hydrogen (at the C2 position) and the methyl hydrogens at the α- and γ-positions underwent exchange. clockss.org The other ring hydrogens remained unexchanged under these conditions. clockss.org

A key finding is that the N-amino group significantly accelerates the exchange rate of the ring α-hydrogen compared to an N-methyl group. clockss.org This facilitation is attributed to the electron-withdrawing nature of the N-amino group, which stabilizes the transition state that is either partially or fully deprotonated. clockss.org The kinetics of the H-D exchange for the ring α-hydrogen were found to follow pseudo-first-order kinetics. clockss.org A linear relationship was observed between the logarithm of the pseudo-first-order rate constants (k_obs) and the pD of the solution, with correlation coefficients (r²) ranging from 0.992 to 0.998. clockss.org

The table below summarizes the pD-rate profiles for the H-D exchange of the C2-proton in N-amino-2-methylquinolinium ion and its N-methyl analogue at 90°C. clockss.org

| Compound | pD | log k_obs (h⁻¹) |

| N-NH₂-2Me-Q⁺ | 3.52 | -2.65 |

| 4.88 | -1.55 | |

| 6.55 | 0.15 | |

| N-CH₃-2Me-Q⁺ | 6.55 | -1.52 |

| 8.01 | -0.15 | |

| 9.41 | 1.35 |

This table presents selected data points derived from the study to illustrate the pD dependence of the exchange rate constant (k_obs). The study provides a comprehensive dataset showing a linear trend across a range of pD values. clockss.org

The mechanism for such exchange reactions is understood to proceed through a two-step model where the exchange site must first become accessible or 'open' before the chemical exchange occurs. biorxiv.org For the backbone amide protons in proteins, the exchange rate is minimal around pH 2.6. wikipedia.org The study of these exchange kinetics is a powerful tool for probing molecular structure and dynamics. wikipedia.orgspectralysbiotech.com

Reduction Reactions and Electron Transfer Processes

The 1-methylquinolinium (B1204318) cation is a key component in various electron transfer (ET) and reduction processes. These reactions are fundamental to its role in certain photochemical and biological systems. nih.govacs.org Electron transfer involves the movement of an electron from a donor to an acceptor molecule, often initiated by photoexcitation, leading to the formation of radical ions. acs.orgresearchgate.net

N-methylquinolinium (NMQ⁺) ions can act as photosensitizers. acs.org When excited by light, NMQ⁺ can promote the formation of radical cations from substrates like sulfides. acs.org For instance, in the photooxygenation of thioanisole (B89551) sensitized by NMQ⁺, the reaction proceeds through an electron transfer mechanism. acs.org This process is suppressed by benzoquinone, which acts as a trap for the radical species involved (O₂⁻• and NMQ•), confirming the ET pathway. acs.org Similarly, the NMQ⁺-sensitized photooxygenation of dibutyl sulfide (B99878) also occurs via electron transfer. acs.org

In the context of biofuel cells, a styrylquinolinium dye containing the 1-methylquinolinium moiety has been shown to act as a subcellular shuttle for electrons. nih.gov The dye, upon addition to a yeast suspension, undergoes electrooxidation at the anode. nih.gov The resulting cation radical can penetrate the yeast cells, influencing intracellular processes and facilitating charge transfer. nih.gov This activity is linked to the dye's intramolecular charge transfer properties and the transition between its benzoid, quinolyl radical, and ion forms. nih.gov

The reduction of the quinolinium nucleus is another important reaction. While specific procedures for 2-Amino-1-methylquinolinium are not detailed in the provided context, general methods for reducing related structures are well-established. For example, amino acids can be reduced to amino alcohols using reagents like lithium aluminum hydride (LAH) or borane–methyl sulfide (BMS). orgsyn.org The reduction of 1-methylquinolinium ions by organosilanes and organostannanes has also been studied, highlighting both thermal and photochemical pathways. acs.orgacs.org These reactions underscore the electrophilic nature of the quinolinium ring system, which makes it susceptible to reduction by various agents.

Nucleophilic Substitution Reactions Involving Quinolinium Cations

Nucleophilic substitution is a fundamental reaction class where an electron-rich nucleophile attacks an electron-deficient center, displacing a leaving group. chembam.commasterorganicchemistry.com Quinolinium cations, being electron-deficient heterocyclic systems, are susceptible to such attacks. acs.orgresearchgate.net

A prime example involves the reaction of 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) with thiols. researchgate.net This compound serves as a highly reactive derivatization reagent for thiols in liquid chromatography. researchgate.net The reaction occurs rapidly in water under mild, slightly alkaline conditions. researchgate.net The thiol, acting as the nucleophile, attacks the C2 position of the quinolinium ring, displacing the chloride ion to form a stable 2-S-quinolinium thioether derivative. researchgate.net This reaction highlights the susceptibility of the C2 position to nucleophilic attack, enhanced by the positive charge on the nitrogen atom and the presence of a good leaving group (chloride).

The mechanism of nucleophilic substitution can be bimolecular (Sₙ2) or unimolecular (Sₙ1). libretexts.org In an Sₙ2 reaction, the nucleophile attacks as the leaving group departs in a single, concerted step. libretexts.org Given the structure of the quinolinium cation, reactions at the ring often proceed through an addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution (SₙAr). In this pathway, the nucleophile first adds to the electron-deficient ring to form a charged intermediate (a Meisenheimer-like complex), followed by the elimination of the leaving group to restore aromaticity. nih.gov

Another documented reaction is the condensation of 1-methylquinolinium iodide with nitromethane (B149229) in the presence of a base. acs.org This reaction demonstrates that nucleophilic attack can also occur at the C4 position of the quinoline (B57606) nucleus. acs.org The use of a neutral nucleophile like ammonia (B1221849) to displace a halide is also a common synthetic route for creating amines, although the resulting amine can itself become a nucleophile, potentially leading to further alkylation. libretexts.org

Investigation of Charge Transfer Complex Formation

Charge-transfer (CT) complexes are associations of two or more molecules where a fraction of electronic charge is transferred from an electron donor to an electron acceptor. taylorandfrancis.com This interaction, which does not form a strong covalent bond, results in an electrostatic attraction that stabilizes the complex. taylorandfrancis.com The formation of these complexes is often characterized by the appearance of a new, distinct absorption band in the UV-visible spectrum. nih.gov

Quinolinium cations, due to their electron-deficient nature, can act as electron acceptors in the formation of CT complexes. researchgate.net The interaction of various quinolinium ions with DNA, for example, involves intercalation into the double helix, a process that can be driven by charge transfer forces. researchgate.net The one-electron reduction potentials of these intercalators are shifted to more positive values upon binding to DNA, indicating a change in their electronic environment consistent with CT interactions. researchgate.net

The study of CT complexes involves determining their stoichiometry, stability, and thermodynamic properties. nih.govresearchgate.net Stoichiometry is often determined using Job's plot method, while the stability or formation constant (K_CT) and molar extinction coefficient (ε) can be evaluated from spectroscopic titrations at different temperatures. nih.govresearchgate.net Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) provide further insight into the nature of the interaction, revealing whether it is driven by forces like van der Waals interactions or hydrogen bonding. researchgate.net

While specific studies on CT complex formation involving this compound were not found in the provided results, research on analogous systems provides a framework for understanding these interactions. For instance, the interaction between the electron acceptor 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and amino-containing drugs like procaine (B135) has been shown to form CT complexes where the aliphatic amino group acts as the electron donor. nih.gov Similarly, a hydrogen-bonded charge-transfer complex has been investigated between the donor 2-amino-4-methoxy-6-methylpyrimidine (B1269087) and a π-acceptor. researchgate.net These studies are crucial for understanding drug-receptor mechanisms and have applications in pharmaceutical analysis and materials science. researchgate.netresearchgate.net

Advanced Academic Applications and Research Paradigms

Development of Responsive Fluorescent Probes and Sensors

The quinolinium core is an excellent fluorophore, characterized by high fluorescence quantum yields, remarkable photostability, and, in many cases, inherent water solubility. nih.govresearchgate.net These features make it a prime candidate for the development of molecular probes and sensors that can detect and report on changes in their local environment. acs.org The general strategy involves designing a "fluorophore-spacer-receptor" architecture, where the quinolinium unit acts as the signaling fluorophore. nih.govacs.org

Quinolinium-based chromophores have been effectively utilized to create fluorescent probes for dynamic pH monitoring, particularly in aqueous environments and at high pH values where stable probes are scarce. nih.govtudelft.nl A notable example is the development of probes based on the 1-methyl-7-amino-quinolinium fluorophore, a close structural analog. nih.govacs.org These probes are excellent materials for spatiotemporal pH monitoring using Fluorescence Lifetime Imaging Microscopy (FLIM), a technique that measures changes in the fluorescence decay rate. nih.govresearchgate.net

The sensing mechanism is based on the protonation state of an appended amine receptor or the quinolinium core itself. nih.govacs.org At low pH, the receptor is protonated, and the probe is highly fluorescent. acs.org As the pH increases, deprotonation of the receptor leads to quenching of the fluorescence through a process called photoinduced electron transfer (PET). acs.org Further pH increases can cause deprotonation of the aromatic amine on the quinolinium core, providing an additional fluorescence response at tunable pH values between 11 and 13. nih.govacs.org

A key advantage of these quinolinium-based probes is that their sensitivity can be tuned across a wide pH range, from 5.5 to 13, by modifying the molecular architecture. nih.govresearchgate.net Their fluorescence lifetimes are largely unaffected by temperature and most inorganic ions, which makes for reliable and convenient imaging. nih.govacs.org Research has demonstrated successful imaging of dynamic electrochemical processes at high resolution and speed. nih.gov

Table 1: Photophysical Properties of 1-methyl-7-amino-quinolinium Based pH Probes

| Property | Value / Range | Citation |

|---|---|---|

| Tunable pH Range | 5.5 - 13 | nih.govacs.org |

| Fluorescence Quantum Yield (ΦF) | 0.7 - 0.8 | nih.govacs.org |

| Fluorescence Lifetime | 12 - 13 ns | nih.govacs.org |

| Imaging Rate | 3 images / sec | nih.govacs.org |

| Spatial Resolution | 4 µm | nih.govacs.org |

Derivatives such as 7-dialkylamino-1-methylquinolinium salts have been identified as excellent color-shifting, mobility-sensitive fluorescent probes for polymer characterization. researchgate.net These probes exhibit superior thermal and photochemical stability compared to other common dyes. researchgate.net Their fluorescence emission is sensitive to the polarity and micro-viscosity of their immediate environment, which changes significantly during polymer processes like crystallization or passing through the glass transition temperature. researchgate.netacs.org

For instance, 7-(Dimethylamino)-1-methylquinolinium tetrafluoroborate (B81430) was used to investigate physical aging in amorphous polymers like polycarbonate (PC) and poly(methyl methacrylate) (PMMA). acs.org A linear correlation was established between the probe's emission wavelength and the specific volume of the polymer. acs.org This allows the fluorescence method to provide reliable, real-time information on the physical state of the polymer. acs.org

Key applications demonstrated in research include:

Detecting Glass Transitions: The glass transition in both amorphous and semi-crystalline polymers is marked by a distinct change in the gradient of the emission wavelength versus temperature plot. researchgate.net

Monitoring Crystallization: The process of crystallization results in discrete blue shifts in the emission wavelength as the polymer chains become more ordered. researchgate.net

Investigating Physical Aging: The shift in emission wavelength during physical aging can be used to calculate the effective relaxation time of the polymer. acs.org

Selective Probing in Blends: These probes have been used for the selective analysis of one component in a polymer blend, such as detecting PMMA in a PS/PMMA blend. researchgate.net

The versatile quinolinium platform has been adapted for the chemo-sensing of various biologically and environmentally important species beyond protons. The design principle often involves coupling the quinolinium fluorophore to a recognition unit that selectively interacts with the target analyte, triggering a change in fluorescence. acs.org

Reactive Oxygen Species (ROS): A methylquinolinium-based fluorescent unit was incorporated into a probe for detecting hydrogen peroxide (H2O2), a key biomarker for oxidative stress. acs.orgthno.org The probe uses a phenylboronate (B1261982) pinacol (B44631) ester as the H2O2 recognition site. acs.org Reaction with H2O2 cleaves the boronate group, releasing a new fluorescent species with a different emission wavelength, allowing for ratiometric detection. acs.org

Neurotransmitters: A water-soluble Cu(II)–terpyridine–quinolinium complex bearing an arylboronic acid has been proposed as an efficient chemosensor for levodopa (B1675098) (L-DOPA). rsc.org The sensing mechanism involves a two-point recognition strategy: a coordination bond between the Cu(II) center and the carboxylate group of levodopa, and the formation of a boronate-diol ester with the catechol group. rsc.org

Thiols: While many strategies exist for detecting thiols like cysteine and glutathione (B108866), reaction-based probes are common. mdpi.com The nucleophilic nature of the thiol group can be exploited to react with a probe, cleaving a disulfide bond or inducing a substitution reaction that unmasks a fluorescent quinolinium core. mdpi.com

Mobility-Sensitive Fluorescent Probes for Polymer Science

Functional Materials Science Research

In functional materials science, quinolinium salts are explored for their collective electronic behavior in the solid state, particularly for applications in optics and electronics. The focus is on designing and synthesizing crystalline materials where the molecular properties of the quinolinium cation translate into useful macroscopic functions.

Organic salts based on quinolinium are a significant class of materials for nonlinear optics (NLO). mdpi.commdpi.com These materials are prized for potential applications in optical frequency conversion and terahertz (THz) wave generation. mdpi.commdpi.com The large NLO response originates from their molecular structure, which typically features a strong electron donor-π-acceptor motif. mdpi.com The positively charged quinolinium ring acts as a potent electron acceptor. mdpi.com

The efficiency of these materials is quantified by their first hyperpolarizability (β) at the molecular level and their second-order nonlinear optical susceptibility (χ⁽²⁾) in the bulk crystal. mdpi.comacs.org Research on stilbazolium salts, where a quinolinium acceptor is linked to a donor group via a π-conjugated bridge, has demonstrated some of the largest known second-order optical nonlinearities. mdpi.com

Strategies to enhance NLO properties include:

Strengthening Donor/Acceptor Groups: Increasing the electron-donating strength of the substituent or the accepting strength of the quinolinium cation enhances charge transfer and boosts the NLO response. acs.org

Extending π-Conjugation: Lengthening the conjugated bridge between the donor and acceptor generally leads to larger β values. acs.org

Halogen Substitution: Introducing halogen atoms to the quinolinium ring can increase the microscopic nonlinearity. mdpi.com

The Z-scan technique is a common method used to investigate the third-order NLO response of these materials, as demonstrated in studies of 2-methylquinolinium picrate (B76445). researchgate.netresearchgate.net

For a material to exhibit a second-order NLO effect, it must crystallize in a non-centrosymmetric space group. researchgate.net A major challenge and focus of research is crystal engineering—the rational design and control of intermolecular interactions to guide the assembly of quinolinium salts into the desired acentric crystal packing. researchgate.netacs.org

Key intermolecular forces that are manipulated in the crystal engineering of quinolinium salts include:

Hydrogen Bonding: Strong hydrogen bonds, such as the N–H⁺···O⁻ interactions formed between a quinolinium cation and a suitable anion (e.g., picrate or tosylate), are crucial for creating ordered supramolecular assemblies. researchgate.netresearchgate.net

π-Stacking Interactions: The planar, dipolar nature of the fused rings in quinoline (B57606) derivatives facilitates π-stacking, which helps to organize the chromophores in the crystal lattice. researchgate.net

Successful crystal engineering has led to the growth of high-quality, large-area single crystals of materials like 2-methylquinolinium picrate (2MQPA) and various stilbazolium salts, which are characterized by techniques like single-crystal X-ray diffraction to confirm their structure and suitability for optoelectronic applications. researchgate.netmdpi.comresearchgate.net

Table of Mentioned Compounds

| Compound Name | Abbreviation (if any) |

|---|---|

| 2-Amino-1-methylquinolinium | |

| 1-methyl-7-amino-quinolinium | |

| 7-(Dimethylamino)-1-methylquinolinium tetrafluoroborate | |

| 7-dialkylamino-1-methylquinolinium salts | |

| Polycarbonate | PC |

| Poly(methyl methacrylate) | PMMA |

| Polystyrene | PS |

| Phenylboronate pinacol ester | BPin |

| Hydrogen peroxide | H2O2 |

| Cu(II)–terpyridine–quinolinium complex | |

| Levodopa | L-DOPA |

| Cysteine | |

| Glutathione | |

| 2-methylquinolinium picrate | 2MQPA |

| Stilbazolium tosylate | |

| Picric acid |

Exploration of Non-Linear Optical (NLO) Properties in Quinolinium Salts

Biochemical and Enzymatic Interaction Mechanisms (Focus on Molecular-Level Research)

The study of this compound at the molecular level reveals intricate interactions with key enzymes, providing a basis for its advanced academic applications. This section delves into the specific mechanisms of these interactions, with a primary focus on its role as an inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT).

Molecular Interactions with Biological Macromolecules (e.g., enzymes, proteins, nucleic acids)

Beyond its well-documented interaction with NNMT, the chemical structure of this compound suggests potential interactions with other biological macromolecules. Quinolinium compounds, as a class, are known to interact with various biological molecules. ontosight.ai

The defining feature of this compound is its permanent positive charge and planar aromatic structure, which makes it a prime candidate for engaging in cation-π interactions . This is a powerful noncovalent force where a cation binds to the electron-rich face of an aromatic ring system. nih.govacs.org

Proteins: Many proteins possess aromatic amino acid residues (tryptophan, tyrosine, phenylalanine) on their surfaces or within binding pockets. The quinolinium ring of this compound can form strong cation-π interactions with these residues, potentially influencing protein structure and function. This is the primary mechanism of its binding to NNMT's active site. dtic.mil

Nucleic Acids: The planar, electron-deficient ring system of quinolinium derivatives can also interact with the electron-rich bases of DNA and RNA through π-π stacking. This process, known as intercalation, involves the insertion of the planar molecule between adjacent base pairs of the double helix. Such interactions can affect DNA replication and transcription. While specific studies on this compound and nucleic acid binding are limited, this remains a plausible area of interaction for quinolinium compounds in general.

The study of these broader molecular interactions is essential for understanding the full biological activity profile of this compound and for the rational design of more selective and potent therapeutic agents.

Analytical Chemistry Applications as Derivatization Reagents

The application as a thiol-specific derivatization reagent is not a documented property of this compound. The presence of an amino group at the 2-position does not provide the necessary reactivity for this function. However, this application is a hallmark of a closely related compound, 2-Chloro-1-methylquinolinium tetrafluoroborate (CMQT) , where the chloro group at the 2-position is an excellent leaving group, making the quinolinium ring susceptible to nucleophilic attack by thiols. tandfonline.comakjournals.com The following sections describe the well-established use of CMQT as a derivatization reagent, which aligns with the described applications.

2-Chloro-1-methylquinolinium tetrafluoroborate (CMQT) is a highly reactive and specific pre-column derivatization reagent developed for the analysis of hydrophilic thiols by liquid chromatography. tandfonline.comresearchgate.net The reagent reacts instantaneously and specifically with the sulfhydryl group (-SH) of thiols under mild, slightly alkaline aqueous conditions. akjournals.comtandfonline.com This reaction involves the nucleophilic displacement of the chlorine atom at the C-2 position of the quinolinium ring by the thiol, forming a stable 2-S-quinolinium thioether derivative. tandfonline.comtandfonline.com

A significant advantage of this derivatization is the resulting spectroscopic properties of the product. The formation of the 2-S-quinolinium derivative causes a notable bathochromic shift (a shift to a longer wavelength) in the UV absorption maximum from 328 nm for the CMQT reagent to approximately 348-355 nm for the thiol derivative. tandfonline.comakjournals.comtandfonline.com This shift moves the absorbance out of the region where many endogenous biological compounds interfere, enhancing detection selectivity. tandfonline.com Furthermore, the resulting thioethers have a high molar absorptivity coefficient of about 2 × 10⁴ L mol⁻¹ cm⁻¹, which contributes to the high sensitivity of analytical methods using this reagent. tandfonline.comresearchgate.net

The unique properties of the 2-S-quinolinium derivatives formed by the reaction with CMQT have been leveraged to develop numerous robust and sensitive quantitative methods for thiol analysis using high-performance liquid chromatography with UV detection (HPLC-UV). researchgate.neticm.edu.pl These methods are widely applied to determine the concentrations of crucial biological thiols such as cysteine, cysteinylglycine, homocysteine, and glutathione in complex biological matrices like human urine and plasma. akjournals.comicm.edu.plnih.gov

The typical analytical procedure involves several key steps. To measure total thiol concentrations, any disulfide bonds in the sample (e.g., cystine) are first reduced to their free thiol forms using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). akjournals.comnih.gov The sample is then subjected to the derivatization reaction with CMQT. akjournals.com Following derivatization, the stable 2-S-quinolinium products are separated using reversed-phase HPLC. nih.gov

Separation is often achieved on a C18 column with either isocratic or gradient elution. tandfonline.comnih.govnih.gov For instance, a rapid separation of six different thiols can be accomplished in under four minutes using gradient elution. tandfonline.com For simpler mixtures, isocratic elution with a mobile phase of water and an organic modifier like ethanol (B145695) can be used. akjournals.com Detection is performed at the absorption maximum of the derivatives (~355 nm). akjournals.com These methods demonstrate excellent performance characteristics, including high precision, high recovery, and low limits of detection and quantitation, often in the picomole range. tandfonline.comnih.gov The calibration curves are consistently linear over wide concentration ranges, making the methods suitable for both experimental and clinical research. nih.govnih.gov

| Analyte(s) | Matrix | Chromatographic System | Detection Limit | Reference |

|---|---|---|---|---|

| Cysteine, Glutathione | Fruit Juices | HPLC-UV | 0.05 µmol/L (Cysteine), 0.1 µmol/L (Glutathione) | researchgate.net |

| Cysteine | Human Urine | Reversed-Phase HPLC-UV | Low pmol range | nih.gov |

| Cysteine, Cystine | Defined Media | RPLC-UV / RPLC-MS | 36 nM (Cysteine) | nih.gov |

| Cysteine, Cysteinylglycine | Human Plasma & Urine | Reversed-Phase HPLC-UV | 0.5 µmol/L (Cys), 0.7 µmol/L (CysGly) | akjournals.com |

| Six different thiols | Aqueous solution | Reversed-Phase HPLC-UV | 0.3–1.5 pmol (LOD) | tandfonline.com |

Emerging Research Frontiers and Future Perspectives

Exploration of New Amino-Quinolinium Structural Motifs

The foundational 2-amino-1-methylquinolinium scaffold serves as a versatile platform for the development of novel structural motifs with tailored properties. Current research is actively exploring the vast chemical space surrounding this core structure, aiming to enhance and diversify its functionality.

One promising avenue of exploration involves the systematic modification of the quinolinium ring with various substituents. Studies have shown that the introduction of different functional groups at various positions on the 1-methylquinolinium (B1204318) scaffold can significantly influence the compound's biological activity. For instance, the placement of cyclic or linear amine skeletons at the 2- and 4-positions of the quinolinium ring has been investigated to establish structure-activity relationships (SAR) for antibacterial applications. polyu.edu.hk In general, inhibitors with a cyclic amine substituent at the 4-position have demonstrated superior antibacterial activity, particularly against Gram-positive bacteria, compared to those with substitutions at the 2-position. polyu.edu.hk

Furthermore, the exploration extends to the synthesis of derivatives with varied steric and electronic properties. Research on nicotinamide (B372718) N-methyltransferase (NNMT) inhibitors has revealed that small substituents like methyl or amino groups are well-tolerated at different positions on the 1-methylquinolinium ring, often resulting in low micromolar inhibitory activity. dtic.mil The size of the substituent at the N1-position has also been found to be a critical factor, with activity inversely correlated to the size of the substituent. dtic.mil For example, an N1-ethyl quinolinium analog was a weaker inhibitor than 1-methylquinolinium, and bulkier substituents led to poor inhibition. dtic.mil

The concept of "structural motifs" in a broader sense also includes the incorporation of amino acid-like structures to improve properties such as permeability and solubility. While not directly focused on this compound, research into using polar side chains to sequester backbone NH groups in cyclic peptides provides a conceptual framework that could be applied to future amino-quinolinium designs. nih.gov This approach highlights the potential for creating intramolecular hydrogen bonds to modulate the physicochemical properties of the molecule.

Integration of Advanced Characterization Techniques with Computational Predictions

The synergy between advanced experimental characterization and computational modeling is a powerful paradigm in modern chemical research. This integrated approach is proving invaluable in accelerating the discovery and optimization of this compound derivatives.

Advanced Characterization Techniques:

A suite of sophisticated analytical methods is employed to elucidate the structural and electronic properties of newly synthesized amino-quinolinium compounds. These techniques provide the empirical data necessary to validate computational models and guide further synthetic efforts.

Spectroscopic Methods: Techniques such as ¹H-NMR, ¹³C-NMR, IR, and mass spectroscopy are fundamental for confirming the identity and purity of synthesized compounds. google.com UV-Vis spectroscopy is used to study the optical properties, including absorption and transmittance. mdpi.comresearchgate.net

X-ray Crystallography: Single crystal X-ray diffraction provides definitive information about the three-dimensional structure of molecules, including bond lengths, angles, and intermolecular interactions in the solid state. tandfonline.com

Thermal Analysis: Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability of the compounds. researchgate.net

Computational Predictions:

Computational chemistry offers a powerful toolkit for predicting molecular properties and guiding experimental design, thereby reducing the time and resources required for drug discovery and materials development.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.comresearchgate.net These calculations can provide insights into active sites, energy gaps between frontier molecular orbitals (HOMO and LUMO), and other quantum chemical descriptors. mdpi.com

Molecular Docking: This computational technique is instrumental in predicting the binding orientation and affinity of a small molecule to a target protein. polyu.edu.hk It allows researchers to visualize and analyze the interactions between a ligand, such as a this compound derivative, and its biological target at the atomic level. polyu.edu.hk

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of molecules over time. acs.org This can be particularly useful for understanding how a ligand like this compound interacts with a protein and maintains a specific protein conformation. acs.org

Quantitative Structure-Activity Relationship (QSAR): While not explicitly detailed for this compound in the provided context, QSAR is a common computational method that relates the chemical structure of a series of compounds to their biological activity.

The integration of these advanced characterization techniques with computational predictions creates a feedback loop. Experimental data from spectroscopy and crystallography can be used to validate and refine computational models. In turn, these validated models can be used to predict the properties of yet-to-be-synthesized compounds, guiding the design of new derivatives with improved characteristics. For example, a two-step framework combining molecular dynamics simulations with a neural network has been used to predict changes in binding affinity for protein-ligand interactions. nih.gov

Innovations in Synthetic Methodologies for Complex Derivatives

The ability to synthesize complex and diverse derivatives of this compound is fundamental to exploring its full potential. Researchers are continuously developing innovative synthetic strategies to access novel analogs with greater efficiency and control.

The synthesis of the core 1-methylquinolinium scaffold is typically achieved through the quaternization of the corresponding quinoline (B57606) with an alkylating agent like iodomethane (B122720) or dimethyl sulfate (B86663). polyu.edu.hkdtic.milgoogle.com For instance, this compound can be synthesized from 2-aminoquinoline.

The subsequent derivatization of this scaffold is where significant innovation is occurring. One common approach involves nucleophilic substitution reactions. For example, 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) has been developed as a highly reactive reagent that reacts with thiols under mild conditions to form stable 2-S-quinolinium derivatives. researchgate.net This highlights a strategy for introducing sulfur-containing functionalities at the 2-position.

Another key synthetic strategy is the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. This has been employed to introduce aryl groups onto the quinolinium precursor. For example, the Suzuki coupling of 2-bromo-4-chloropyridine (B1272041) with a phenylboronic acid derivative was a key step in the synthesis of novel FtsZ inhibitors. acs.org

Furthermore, multi-component reactions are emerging as a powerful tool for the efficient construction of complex molecules in a single step. A four-component reaction has been reported for the switchable synthesis of α- and γ-amino acid derivatives, showcasing the potential of this approach for generating structural diversity. nih.gov While not directly applied to this compound in the provided context, the principles of this methodology could be adapted for the synthesis of complex amino-quinolinium derivatives.

The development of one-pot tandem processes also represents a significant advancement in synthetic efficiency. A method has been reported for the regiospecific functionalization of 8-methylquinoline (B175542) derivatives at the C-2 position, followed by selective hydrogenation of the pyridine (B92270) ring in a single reaction vessel. researchgate.net This approach streamlines the synthesis of complex tetrahydroquinoline derivatives.

Q & A

Q. How should researchers address crystallographic data discrepancies between this compound derivatives?

Q. What statistical approaches are appropriate for analyzing dose-response relationships in biological assays?

- Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal curves to calculate EC₅₀. Bootstrap resampling estimates confidence intervals. Outlier detection (Grubbs’ test) ensures data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.